![molecular formula C8H8ClNO B034336 2-Chloro-6-methylbenzamide CAS No. 101080-58-4](/img/structure/B34336.png)
2-Chloro-6-methylbenzamide
Overview
Description
2-Chloro-6-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylbenzamide is1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Chloro-6-methylbenzamide has a melting point of 164-166°C . Its density is predicted to be 1.243±0.06 g/cm3 .Scientific Research Applications
Chemical Properties
“2-Chloro-6-methylbenzamide” has a CAS Number of 101080-58-4 and a molecular weight of 169.61 . It has a melting point of 164-166 degrees Celsius .
Safety Information
This compound is classified as an irritant, which means it may cause skin irritation or serious eye irritation . Always handle it with appropriate safety measures.
Fluorescent Protein Research
“2-Chloro-6-methylbenzamide” may have potential applications in the field of fluorescent protein research . Fluorescent proteins have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .
Antibacterial Activities
Benzamide compounds, such as “2-Chloro-6-methylbenzamide”, have been shown to exhibit effective metal chelate activity . This property can be harnessed for antibacterial activities against both gram-positive and gram-negative bacteria .
Drug Development
The unique properties of “2-Chloro-6-methylbenzamide” may make it a valuable asset in drug development . Its ability to bind to certain proteins and other biological targets could be exploited to create new therapeutic agents .
Diagnostic Applications
The compound’s potential to bind to specific biological targets could also be used in diagnostic applications . For example, it could be used to develop assays that detect the presence of certain diseases or conditions .
Safety and Hazards
The safety data sheet for 2-Chloro-6-methylbenzamide indicates that it is an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers Relevant papers on 2-Chloro-6-methylbenzamide include studies on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and a paper on palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes .
properties
IUPAC Name |
2-chloro-6-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143724 | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzamide | |
CAS RN |
101080-58-4 | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-chloro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.